N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring fused with an indole ring, both of which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole precursors. One common method involves the reaction of 1H-benzimidazole with 1-methyl-1H-indole-4-carboxylic acid in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, thereby affecting cellular processes such as replication and transcription. Its unique structure allows it to intercalate between DNA bases, leading to the inhibition of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-1H,1H,2H,2H-perfluoro-1-octanesulfonamide
- N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide stands out due to its dual ring structure, which imparts unique electronic and steric properties. This makes it particularly effective in binding to biological macromolecules and participating in various chemical reactions .
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-25(2)11-5-12-27-15-23-19-14-16(8-9-21(19)27)24-22(28)18-6-4-7-20-17(18)10-13-26(20)3/h4,6-10,13-15H,5,11-12H2,1-3H3,(H,24,28) |
InChI Key |
DQYCUDFONUBLFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.